![molecular formula C14H19NO2S2 B4187444 N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide](/img/structure/B4187444.png)
N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide, also known as BHT-4MT, is a chemical compound that has shown promising results in scientific research. It belongs to the class of sulfonamide compounds and has been studied for its potential use in various fields, including medicine and agriculture.
Mechanism of Action
The exact mechanism of action of N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and free radicals. In addition, it has been suggested that N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide may act by modulating the activity of transcription factors, such as NF-κB, which are involved in the regulation of inflammatory and oxidative stress-related genes.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and free radicals. In addition, it has been found to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide in lab experiments is its relatively low toxicity. It has been found to have low cytotoxicity in vitro, which makes it a promising candidate for further studies. However, one of the limitations of using N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide is its limited solubility in water. This could make it difficult to use in certain experiments that require aqueous solutions.
Future Directions
There are several future directions for the study of N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide. In medicine, further studies could be conducted to investigate its potential use as an anti-inflammatory agent and antioxidant. In addition, studies could be conducted to investigate its potential use in the treatment of other diseases, such as cancer and neurodegenerative diseases.
In agriculture, further studies could be conducted to investigate its potential use as a herbicide. In addition, studies could be conducted to investigate its potential use in the treatment of plant diseases caused by oxidative stress.
Conclusion:
N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide is a promising compound that has shown potential in various fields of science. It has been studied for its potential use in medicine and agriculture and has shown promising results as an anti-inflammatory agent, antioxidant, and herbicide. Further studies are needed to fully understand its mechanism of action and potential uses.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide has been studied for its potential use in various fields of science. In medicine, it has shown promising results as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. In addition, N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
In agriculture, N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide has been studied for its potential use as a herbicide. It has been found to inhibit the growth of various weeds, including barnyardgrass and redroot pigweed, without affecting the growth of crops such as rice and soybeans.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-methylsulfanylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S2/c1-18-12-4-6-13(7-5-12)19(16,17)15-14-9-10-2-3-11(14)8-10/h4-7,10-11,14-15H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAMUWPYXPKUJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2CC3CCC2C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196803 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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